molecular formula C7H11I B14463455 7-Iodohept-2-yne CAS No. 70396-14-4

7-Iodohept-2-yne

Cat. No.: B14463455
CAS No.: 70396-14-4
M. Wt: 222.07 g/mol
InChI Key: RHWYHZXYFWSACB-UHFFFAOYSA-N
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Description

7-Iodohept-2-yne is an organic compound with the molecular formula C₇H₁₁I It is characterized by the presence of an iodine atom attached to a hept-2-yne backbone, which includes a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodohept-2-yne typically involves the iodination of hept-2-yne. One common method is the reaction of hept-2-yne with iodine in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions: 7-Iodohept-2-yne undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The triple bond in this compound can be oxidized to form diketones or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidohept-2-yne, while reduction with hydrogen gas can produce hept-2-ene .

Scientific Research Applications

7-Iodohept-2-yne has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Iodohept-2-yne exerts its effects involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the triple bond. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to form a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • 5-Iodohept-2-yne
  • 7-Bromohept-2-yne
  • 7-Chlorohept-2-yne

Comparison: 7-Iodohept-2-yne is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and applications .

Properties

CAS No.

70396-14-4

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

IUPAC Name

7-iodohept-2-yne

InChI

InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h4-7H2,1H3

InChI Key

RHWYHZXYFWSACB-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCI

Origin of Product

United States

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